3,3-Dimethylisothiazolidine 1,1-dioxide
Description
3,3-Dimethylisothiazolidine 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a five-membered ring with two methyl groups at the 3-position and two sulfonyl oxygen atoms. Its structure combines a saturated isothiazolidine backbone with electron-withdrawing sulfone groups, which influence its reactivity and stability. This compound is synthesized via cyclization reactions involving sulfamoyl chlorides or thiocarbamoyl reagents, as demonstrated in the preparation of analogous isothiazolidine dioxides .
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C5H11NO2S/c1-5(2)3-4-9(7,8)6-5/h6H,3-4H2,1-2H3 |
InChI Key |
XDLKHEFKZQJAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiete 1,1-Dioxides
Thiete 1,1-dioxides (four-membered sulfur rings) are structurally simpler but less stable than 3,3-dimethylisothiazolidine 1,1-dioxide due to ring strain. They are synthesized via oxidation of thietanes or chlorination of sulfonated intermediates . For example, 3-chlorothiete 1,1-dioxide is prepared by UV-induced chlorination of thiete dioxide, highlighting its susceptibility to electrophilic substitution . Unlike the five-membered isothiazolidine dioxides, thiete dioxides readily participate in Diels-Alder reactions, forming six-membered adducts .
Benzothiadiazine 1,1-Dioxides
Benzothiadiazine dioxides (e.g., 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) feature fused aromatic rings, conferring planar rigidity and enhanced π-conjugation. These compounds are synthesized via refluxing sulfonamide intermediates in methanol .
Thienothiadiazine 1,1-Dioxides
Thienothiadiazine dioxides (e.g., 4-allyl-6-chloro derivatives) incorporate fused thiophene and thiadiazine rings. Their synthesis involves sequential alkylation and borohydride reduction steps, yielding solids with defined melting points (85–92°C) . These compounds exhibit structural complexity but lack the steric hindrance imposed by the 3,3-dimethyl groups in isothiazolidine dioxides.
Physicochemical Properties
Table 2: Physical Properties
*Predicted based on analogous sulfone-containing compounds .
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